Chemical phosphorylation amidite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

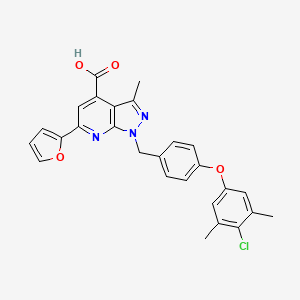

Chemical phosphorylation amidite is a reagent used in the synthesis of oligonucleotides . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of oligonucleotides using phosphoramidite chemistry involves a straightforward 4-step cycle: detritylation, coupling, capping, and oxidation . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .

Molecular Structure Analysis

The molecular weight of Chemical phosphorylation amidite is 692.78 and its chemical formula is C37H49N4O7P .

Chemical Reactions Analysis

Chemical phosphorylation amidite is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

The chemical properties of the nucleoside 3′-O-phoshoramidites and orthogonal protecting groups required for solid-phase synthesis interfere with most procedures used for nucleobase modification . These modifications must be introduced early in the synthetic route, followed by base and sugar protection and phosphitylation .

Applications De Recherche Scientifique

Chemoselective Synthesis and Molecular Study Chemical phosphorylation amidites are instrumental in chemoselective synthesis processes. The study by Kim, Jung, and Chang (2007) highlights the use of phosphoryl azide in a Cu-catalyzed three-component reaction with 1-alkynes and amines to produce phosphoryl amidines. The amidines produced demonstrate broad applicability, such as in alkoxide exchange and asymmetric alpha-alkylation, which is crucial for studying molecular structures and reactions (Kim, Jung, & Chang, 2007).

Biochemical Pathway and Isotope Studies Phosphoryl, acyl, and sulfuryl transfer reactions involving esters and amides are prevalent in biochemical pathways. Hoff and Hengge (2007) emphasize the significance of isotopes in understanding the chemistry of these compounds, highlighting their extensive application in biochemical and commercial chemical processes. This indicates the critical role of chemical phosphorylation amidite in understanding and manipulating biochemical pathways (Hoff & Hengge, 2007).

Prebiotic Chemistry The research by Gibard et al. (2017) discusses the importance of prebiotic phosphorylation of biological substrates under aqueous conditions, a critical step in the origins of life. The study demonstrates the efficient phosphorylation of various biological building blocks and the formation of higher order structures under similar reaction conditions. This sheds light on the potential role of chemical phosphorylation amidite in exploring the chemistry of life's origins (Gibard et al., 2017).

NMR Analysis in RNA Structure The development of atom-specific nucleobase and ribose-labeled uridine phosphoramidite for NMR analysis, as described by Olenginski et al. (2021), is a breakthrough in understanding large RNA structures. The synthesis of isotope-labeled amidite aids in the study of RNA without complications from resonance overlap, showcasing the pivotal role of chemical phosphorylation amidite in molecular biology research (Olenginski, Becette, Beaucage, & Dayie, 2021).

Protein Post-translational Modifications Brister et al. (2014) explore the dynamic intracellular protein post-translational modifications involving phosphorylation and OGlcNAcylation. The study highlights the opposing functional effects of these modifications on proteins like tau, indicating the profound impact of chemical phosphorylation amidite on studying and potentially modulating protein functions (Brister, Pandey, Bielska, & Zondlo, 2014).

Orientations Futures

Propriétés

Numéro CAS |

202284-84-2 |

|---|---|

Nom du produit |

Chemical phosphorylation amidite |

Nom IUPAC |

N/A |

SMILES |

CNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)

![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)